
(E)-but-2-enoyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-But-2-enoyl bromide, also known as crotonyl bromide, is an organic compound with the molecular formula C4H5BrO. It is a derivative of crotonic acid where the hydroxyl group is replaced by a bromine atom. This compound is characterized by the presence of a double bond between the second and third carbon atoms, with the bromine atom attached to the second carbon. The (E) configuration indicates that the substituents on the double bond are on opposite sides, giving the molecule a trans configuration.
准备方法
Synthetic Routes and Reaction Conditions: (E)-But-2-enoyl bromide can be synthesized through various methods. One common method involves the reaction of crotonic acid with phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions, where crotonic acid is heated with phosphorus tribromide, resulting in the formation of this compound and phosphorous acid as a byproduct.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.
化学反应分析
Types of Reactions: (E)-But-2-enoyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, resulting in the formation of corresponding substituted products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form butadiene.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide (DMSO).
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen bromide) in non-polar solvents like carbon tetrachloride.
Major Products Formed:
Nucleophilic Substitution: Substituted crotonic acid derivatives.
Elimination Reactions: Butadiene.
Addition Reactions: Dihalogenated or halogenated crotonic acid derivatives.
科学研究应用
(E)-But-2-enoyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: this compound is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is employed in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of (E)-but-2-enoyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The double bond in the molecule allows for addition reactions with electrophiles. These reactions can modify the structure and function of target molecules, leading to various biological and chemical effects.
Molecular Targets and Pathways: this compound can interact with nucleophilic sites in biomolecules, such as the amino groups in proteins or the phosphate groups in nucleic acids. These interactions can alter the activity of enzymes, receptors, and other proteins, affecting cellular pathways and processes.
相似化合物的比较
Crotonic Acid: The parent compound of (E)-but-2-enoyl bromide, with a hydroxyl group instead of a bromine atom.
But-2-enoyl Chloride: Similar to this compound but with a chlorine atom instead of bromine.
But-2-enoyl Iodide: Similar to this compound but with an iodine atom instead of bromine.
Uniqueness: this compound is unique due to its specific reactivity profile. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chloride and iodide counterparts. Additionally, the (E) configuration provides distinct stereochemical properties that can influence its reactivity and interactions with other molecules.
属性
分子式 |
C4H5BrO |
|---|---|
分子量 |
148.99 g/mol |
IUPAC 名称 |
(E)-but-2-enoyl bromide |
InChI |
InChI=1S/C4H5BrO/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ |
InChI 键 |
ZILJGEDLVRILOP-NSCUHMNNSA-N |
手性 SMILES |
C/C=C/C(=O)Br |
规范 SMILES |
CC=CC(=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)
![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)
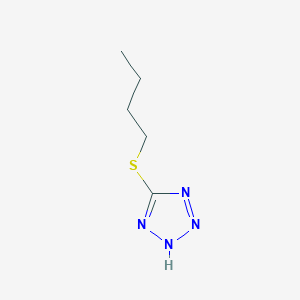

![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
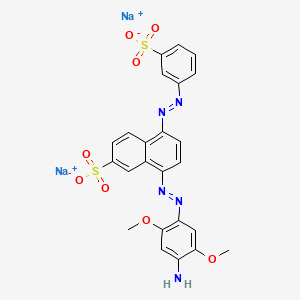
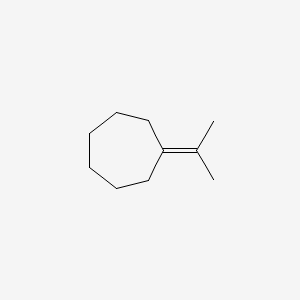
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810133.png)

![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
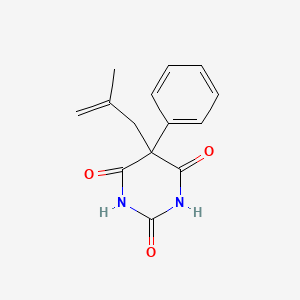
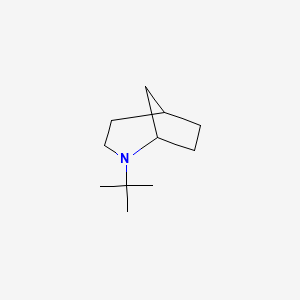
![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)
